molecular formula C7H10Cl2N2 B3033817 [(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride CAS No. 1211467-23-0

[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride

Cat. No.: B3033817
CAS No.: 1211467-23-0
M. Wt: 193.07
InChI Key: VVQJYZGRSOTUJK-UHFFFAOYSA-N
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Description

[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride is a hydrochloride salt of a substituted pyridine derivative. Its structure consists of a pyridine ring with a chlorine atom at position 2 and a methylaminomethyl group (-CH₂-NH-CH₃) at position 3. The molecular formula is C₇H₁₀Cl₂N₂, with a molecular weight of 193.07 g/mol. This compound is likely a white crystalline solid, soluble in polar solvents like water or ethanol due to its ionic nature.

Properties

IUPAC Name

1-(2-chloropyridin-3-yl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-9-5-6-3-2-4-10-7(6)8;/h2-4,9H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQJYZGRSOTUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(N=CC=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cyanohydrin Intermediates

Reductive amination represents a cornerstone strategy for synthesizing pyridinylmethylamine derivatives. As detailed in EP1358179B1 , this method involves reacting a cyanohydrin precursor with methylamine under reductive conditions. For [(2-chloro-3-pyridinyl)methyl]methylamine hydrochloride, the process begins with the preparation of a cyanohydrin intermediate derived from 2-chloro-3-pyridinecarbaldehyde.

Key Steps :

  • Cyanohydrin Formation : The aldehyde group of 2-chloro-3-pyridinecarbaldehyde undergoes nucleophilic addition with hydrogen cyanide or trimethylsilyl cyanide to form the cyanohydrin.
  • Reductive Amination : The cyanohydrin reacts with methylamine hydrochloride in a methanol medium, using sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) as the reducing agent. A tertiary amine base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is added to maintain a basic pH (~8–9).
  • Workup and Salt Formation : The crude product is extracted with dichloromethane, washed with brine, and treated with hydrochloric acid to precipitate the hydrochloride salt.

Optimization Insights :

  • Temperature : Reactions proceed optimally at 50–60°C, avoiding side reactions like over-reduction.
  • Solvent Choice : Methanol enhances reaction kinetics compared to THF or DMF.
  • Yield : Patent data report yields of 68–72% for analogous compounds.

Oxime Reduction Pathway

A second method, adapted from chlorophenyl-pyridinyl-methylamine syntheses, employs oxime intermediates derived from pyridinyl ketones. This approach is advantageous for substrates sensitive to reductive amination conditions.

Synthetic Sequence :

  • Ketone Synthesis : 2-Chloro-3-pyridinylmethanone is prepared via oxidation of 2-chloro-3-picoline using chromium trioxide ($$ \text{CrO}_3 $$) in acetic acid.
  • Oxime Formation : The ketone reacts with hydroxylamine hydrochloride in a pyridine-ethanol mixture, forming the corresponding oxime.
  • Reduction to Amine : Zinc dust in acetic acid reduces the oxime to the primary amine, which is subsequently methylated using methyl iodide ($$ \text{CH}3\text{I} $$) in the presence of a base (e.g., $$ \text{K}2\text{CO}_3 $$).
  • Hydrochloride Salt Formation : The free base is treated with HCl gas in diethyl ether to yield the hydrochloride salt.

Performance Metrics :

  • Overall Yield : 55–60% across four stages.
  • Purity : >98% by HPLC after recrystallization from ethanol.

Nucleophilic Substitution of Chlorinated Precursors

This method leverages the reactivity of chlorinated pyridine derivatives. As described in CN101671296B , 2-chloro-3-methylpyridine serves as a precursor, undergoing hydrodechlorination and subsequent functionalization.

Procedure :

  • Hydrodechlorination : 2-Chloro-3-methylpyridine is treated with hydrogen gas ($$ \text{H}_2 $$) over a palladium catalyst ($$ \text{Pd/C} $$) in ethanol, selectively removing the chlorine atom at the 2-position.
  • Bromination : The resulting 3-methylpyridine is brominated at the methyl group using $$ \text{N}- $$bromosuccinimide (NBS) under radical initiation.
  • Amination : The brominated intermediate reacts with methylamine in a dimethylacetamide (DMA) solvent at 80°C, followed by HCl quenching to form the hydrochloride salt.

Challenges and Solutions :

  • Regioselectivity : Bromination at the methyl group requires careful control of reaction time and temperature to avoid ring bromination.
  • Catalyst Loading : 5% $$ \text{Pd/C} $$ achieves full hydrodechlorination within 6 hours.

Direct Methylation of Primary Amines

A streamlined approach involves methylating the primary amine [(2-chloro-3-pyridinyl)methyl]amine. This method, though less common, is effective for small-scale synthesis.

Steps :

  • Primary Amine Synthesis : [(2-Chloro-3-pyridinyl)methyl]amine is prepared via reduction of the corresponding nitrile using lithium aluminum hydride ($$ \text{LiAlH}_4 $$).
  • Methylation : The primary amine reacts with methyl iodide in the presence of sodium hydride ($$ \text{NaH} $$) as a base, yielding the tertiary amine.
  • Salt Formation : The product is dissolved in ethanol and treated with concentrated HCl to precipitate the hydrochloride salt.

Efficiency :

  • Yield : 65–70% after purification by column chromatography.
  • Reaction Time : Methylation completes within 4 hours at room temperature.

Comparative Analysis of Methods

Method Yield Key Advantages Limitations
Reductive Amination 68–72% High selectivity; minimal byproducts Requires toxic cyanide reagents
Oxime Reduction 55–60% Applicable to sensitive substrates Multi-step; chromium waste generation
Nucleophilic Substitution 60–65% Scalable for industrial production Requires high-pressure hydrogenation
Direct Methylation 65–70% Rapid and simple Limited to small-scale synthesis

Chemical Reactions Analysis

Types of Reactions

[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include pyridine N-oxides.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressants and Analgesics:
Research indicates that derivatives of [(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride exhibit potential as antidepressants and analgesics. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and pain perception .

2. Antimicrobial Agents:
Studies have shown that certain pyridine-based methylamines possess antimicrobial properties. For instance, modifications of this compound have been investigated for their efficacy against various bacterial strains, highlighting their potential as therapeutic agents in treating infections .

Agricultural Applications

1. Pesticide Development:
The compound serves as an intermediate in the synthesis of agrochemicals, particularly insecticides and herbicides. Its structural properties allow it to interact effectively with biological targets in pests, leading to the development of more effective agricultural chemicals .

2. Growth Regulators:
Research has also explored the use of this compound in formulating plant growth regulators. These compounds can enhance crop yield and resilience against environmental stressors .

Case Studies

Study Focus Findings
Study 1Antidepressant ActivityDemonstrated significant serotonin reuptake inhibition in vitro, suggesting potential for treating depression.
Study 2Antimicrobial EfficacyShowed effectiveness against Gram-positive bacteria, indicating potential for developing new antibiotics.
Study 3Pesticide FormulationDeveloped a new class of insecticides that outperformed existing products in field trials.

Mechanism of Action

The mechanism of action of [(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyridine Ring Key Functional Groups Potential Applications
[(2-Chloro-3-pyridinyl)methyl]methylamine HCl C₇H₁₀Cl₂N₂ 193.07 Cl at position 2; -CH₂-NH-CH₃ at pos.3 Pyridine, tertiary amine Pharmaceutical intermediates
(2-Chloro-6-methylpyridin-3-yl)methanamine HCl C₇H₁₀Cl₂N₂ 193.07 Cl at position 2; -CH₂NH₂ at pos.3; CH₃ at pos.6 Pyridine, primary amine Ligand in metal catalysis
(5-Chloro-3-methylpyridin-2-yl)methanamine HCl C₇H₁₀Cl₂N₂ 193.07 Cl at position 5; -CH₂NH₂ at pos.2; CH₃ at pos.3 Pyridine, primary amine Not specified
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine HCl C₆H₁₂ClN₃O 193.64 Oxadiazole ring; -CH₂-NH-CH₃ Oxadiazole, tertiary amine Bioactive molecule synthesis
Methylamine HCl CH₃NH₂·HCl 67.52 None (simple aliphatic amine) Primary amine Industrial solvents, drug synthesis

Key Observations

Pyridine vs. Oxadiazole Backbones: The pyridine-based compounds (e.g., target compound and derivatives) exhibit aromaticity and planarity, enhancing their ability to participate in π-π stacking or metal coordination.

Amine Functionality :

  • Tertiary amines (target compound) are less basic than primary amines (), affecting their reactivity in nucleophilic substitution or coupling reactions. For example, methylamine hydrochloride (primary amine) is widely used in Pd-catalyzed aminations of aryl chlorides (e.g., forming N-alkylanilines) , whereas tertiary amines may require different catalytic conditions.

Substituent Effects :

  • The position of chlorine and methyl groups on the pyridine ring significantly influences electronic and steric properties. For instance, a chlorine at position 2 (target compound) directs electrophilic substitution to position 4 or 6, while a methyl group at position 6 () may hinder steric access to the amine group .

Biological Activity

[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine and is recognized for its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor ligands. This compound has garnered interest due to its unique biological activity, which may contribute to therapeutic effects in various diseases.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can function as either an inhibitor or an activator depending on the target and context. Its mechanism typically includes:

  • Binding to Active Sites : The compound may bind to active sites of enzymes, inhibiting their function.
  • Allosteric Modulation : It may also bind to allosteric sites, leading to changes in the activity of target molecules, which can alter signaling pathways within cells.

Research Findings

Recent studies have investigated the compound's effects on various biological systems:

  • Enzyme Inhibition : this compound has been employed in studies focusing on enzyme inhibitors, demonstrating significant inhibitory effects on specific enzymes involved in metabolic pathways.
  • Cell Proliferation and Apoptosis : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study reported that treatment with the compound led to a significant increase in apoptotic signaling as measured by caspase-3 activation .
  • Receptor Interactions : The compound has been evaluated for its ability to interact with various receptors, showing promise as a selective modulator. For example, it was found to exhibit antagonist activity at certain P2Y receptors, which are critical in mediating cellular responses to nucleotides .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Cancer Research : A study involving breast cancer cell lines demonstrated that this compound could significantly reduce cell viability and promote apoptosis at specific concentrations. The results indicated a concentration-dependent effect, with notable changes observed at lower micromolar concentrations .
  • Neuropharmacology : Research indicated that this compound could modulate neurotransmitter systems by interacting with receptors associated with neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease .

Table 1: Biological Activity Summary

PropertyValue
Molecular Weight171.62 g/mol
CAS Number1211467-23-0
Mechanism of ActionEnzyme inhibition, receptor modulation
Key TargetsEnzymes (specific), P2Y receptors
Apoptosis InductionSignificant at low μM concentrations

Table 2: In Vitro Effects on Cancer Cell Lines

Cell LineIC50 (μM)Apoptosis Induction (Fold Increase)
MDA-MB-2315.04.5
Hs 578T7.53.8
BT-206.05.1

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride
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[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride

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